molecular formula C9H12N2O B1275964 2-amino-N,N-dimethylbenzamide CAS No. 6526-66-5

2-amino-N,N-dimethylbenzamide

Cat. No.: B1275964
CAS No.: 6526-66-5
M. Wt: 164.2 g/mol
InChI Key: DPXIIVXPZPOINE-UHFFFAOYSA-N
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Description

2-Amino-N,N-dimethylbenzamide, also known as AMB, is an organic compound that is commonly used in scientific research. It is a white powder that is soluble in water and has a variety of applications in the laboratory. AMB is an important reagent in organic synthesis, and it has been used in a wide range of biochemical and physiological experiments.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Processes : 2-Amino-N,N-dimethylbenzamide has been synthesized through various chemical processes. For instance, Zhang Zho (2014) synthesized 2-Amino-5-chloro-N,3-dimethylbenzamide from 7-methylisatin, achieving a high purity of 99.6% (Zhang Zho, 2014). Similarly, Lin Xue (2013) reported an improved synthesis method for 2-amino-5-cyano-N,3-dimethylbenzamide, utilizing thionyl chloride instead of phosgene (Lin Xue, 2013).

  • Chemical Properties and Interactions : Grützmacher and Caltapanides (1998) studied the proton affinity of 2,6-dimethylbenzamide and its N,N-dimethyl derivatives, providing insights into the chemical behavior of these compounds (Grützmacher & Caltapanides, 1998).

Application in Imaging and Diagnostics

  • Imaging Agents : Shiue, Fang, and Shiue (2003) synthesized N,N-dimethyl-2-(2-amino-4-[18F]fluorophenylthio)benzylamine, a serotonin transporter imaging agent, demonstrating the potential of N,N-dimethylbenzamide derivatives in medical imaging (Shiue et al., 2003).
  • Alzheimer's Disease Research : Shoghi-Jadid et al. (2002) used a derivative of N,N-dimethylbenzamide for positron emission tomography in Alzheimer's disease patients, highlighting its application in neurodegenerative disease research (Shoghi-Jadid et al., 2002).

Molecular and Biological Studies

  • Proteomic Analysis : Shan et al. (2014) conducted a proteomic analysis identifying targets and pathways of a 2-aminobenzamide HDAC inhibitor in Friedreich’s Ataxia, illustrating the biological applications of similar compounds (Shan et al., 2014).
  • Hydration and Solvent Interactions : Kobayashi and Matsushita (1990) studied the hydration of N,N-dimethylbenzamide in various solvents, providing insights into its molecular interactions (Kobayashi & Matsushita, 1990).

Chemical Reactions and Mechanistic Studies

  • Catalysis Research : Lampland et al. (2015) reported on the magnesium-catalyzed reduction of tertiary and secondary amides, including N,N-dimethylbenzamide, to amines, showcasing its role in catalysis studies (Lampland et al., 2015).
  • NMR Studies : Jackman, Kavanagh, and Haddon (1969) conducted NMR studies on substituted N,N-dimethylbenzamides, aiding in understanding the molecular dynamics of these compounds (Jackman et al., 1969).

Safety and Hazards

2-amino-N,N-dimethylbenzamide is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and to use personal protective equipment .

Mechanism of Action

Target of Action

The primary target of 2-amino-N,N-dimethylbenzamide is the ryanodine receptor . This receptor plays a crucial role in the regulation of intracellular calcium levels, which is essential for various cellular processes.

Mode of Action

This compound interacts with its target, the ryanodine receptor, altering its function This interaction leads to changes in intracellular calcium levels, which can affect various cellular processes

Biochemical Pathways

The biochemical pathways affected by this compound are related to calcium signaling. By acting on the ryanodine receptor, this compound can influence the release of calcium from intracellular stores, thereby affecting downstream processes that depend on calcium signaling .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its impact on calcium signaling. By influencing the function of the ryanodine receptor, this compound can affect a variety of cellular processes that depend on calcium levels . In some cases, exposure to this compound has been associated with liver injury .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, poor personal protective measures can lead to the compound entering the human body through the skin and respiratory tract . Additionally, the compound’s effectiveness can be influenced by factors such as temperature, pH, and the presence of other substances in the environment.

Biochemical Analysis

Biochemical Properties

2-amino-N,N-dimethylbenzamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to inhibit heat shock protein 90 (HSP90), which is involved in the regulation of protein folding and stability . This interaction can affect various cellular processes, including protein degradation and stress responses. Additionally, this compound has been shown to interact with receptor-interacting protein kinase 1 (RIPK1), influencing necroptosis and ferroptosis pathways .

Cellular Effects

The effects of this compound on cells are diverse and depend on the type of cell and the cellular processes involved. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of HSP90 can lead to the stabilization of certain proteins and the degradation of others, thereby affecting cell function . Moreover, this compound can modulate the activity of lysosome-associated membrane protein 2a (LAMP2A), which is involved in chaperone-mediated autophagy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to HSP90, inhibiting its activity and thereby affecting the folding and stability of client proteins . This inhibition can lead to the activation of chaperone-mediated autophagy, promoting the degradation of specific proteins such as glutathione peroxidase 4 (GPX4) . Additionally, this compound can inhibit the kinase activity of RIPK1, blocking the formation of complex IIb and preventing the phosphorylation of RIPK3 and mixed lineage kinase domain-like pseudokinase (MLKL) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable when stored in a dark, dry place at temperatures between 2-8°C . Over time, its stability and degradation can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of HSP90 and subsequent changes in protein degradation pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit HSP90 and modulate cellular processes without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including adverse impacts on cellular function and viability . These threshold effects highlight the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes . For example, its interaction with HSP90 can affect the stability and activity of metabolic enzymes, thereby altering metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation in specific cellular compartments . The compound’s distribution is also affected by its physicochemical properties, such as solubility and stability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its interaction with LAMP2A can facilitate its localization to lysosomes, where it participates in chaperone-mediated autophagy .

Properties

IUPAC Name

2-amino-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-11(2)9(12)7-5-3-4-6-8(7)10/h3-6H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXIIVXPZPOINE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406493
Record name 2-amino-N,N-dimethylbenzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6526-66-5
Record name 2-Amino-N,N-dimethylbenzamide
Source ChemIDplus
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Record name 2-amino-N,N-dimethylbenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-N,N-dimethylbenzamide
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Record name 2-AMINO-N,N-DIMETHYLBENZAMIDE
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Synthesis routes and methods I

Procedure details

Palladium on charcoal (0.54 g, 10% Pd by weight) was added to a solution of 2.1 g N,N-dimethyl-2-nitrobenzamide in 150 mL methanol. The resulting suspension was hydrogenated at room temperature at atmospheric pressure for three hours. After filtration of the catalyst, the solvent was removed in vacuo affording N,N-dimethyl-2-aminobenzamide (1.8 g).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
0.54 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 2-aminobenzoic acid (1.0 g, 7.3 mmol) in thionyl chloride (20 mL) was refluxed for 3 hours. Excess of thionyl chloride was removed. And the residue was treated with toluene (3×10 mL) to remove the excess thionyl chloride. To the crude product obtained was added THF (20 mL) and the resulting solution was cooled to 0° C. Diethyl amine (3.78 mL, 36 mmol) was added and the resulting solution was stirred for 2 hrs at room temperature. The solvent was removed under reduced pressure and residue was taken into dichloromethane (20 mL), washed with saturated sodium bicarbonate solution (3×20 mL), water (20 mL), dried over sodium sulfate and concentrated to provide the desired product as brown oil. This crude product was used in Step 2 without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
3.78 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of N,N-dimethyl-2-nitrobenzamide (4.76 g, 24.5 mmol) and 10% palladium on carbon (470 mg) in 100 mL of ethanol was stirred under hydrogen at atmospheric pressure for approximately 12 hours. The mixture was filtered and concentrated to dryness to give 2-amino-N,N-dimethylbenzamide (4 g, 24.2 mmol), m.p. 53°-54° C.
Quantity
4.76 g
Type
reactant
Reaction Step One
Quantity
470 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is innovative about the presented method for synthesizing 2-amino-N,N-dimethylbenzamide?

A1: The research paper [] introduces a novel method for synthesizing this compound. The innovation lies in utilizing elementary substance selenium or selenium oxide as catalysts in the presence of carbon monoxide and water to reduce 2-nitro-N,N-dimethylbenzamide. This method operates under normal or medium pressure, differing from previous approaches.

Q2: What are the claimed advantages of this new synthesis method?

A2: The paper highlights several advantages of this novel synthesis method: []

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